BenchChemオンラインストアへようこそ!

(2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride

HCV NS3/4A protease inhibitors macrocyclic peptidomimetics stereochemical structure-activity relationships

(2S,4S)-2-Hydroxymethyl-4-Cbz-aminopyrrolidine hydrochloride (CAS 1279026-90-2) is a chiral, orthogonally protected pyrrolidine building block that serves as a critical intermediate in the synthesis of macrocyclic hepatitis C virus (HCV) NS3/4A protease inhibitors. The compound bears a hydroxymethyl substituent at the 2-position and a carbobenzyloxy (Cbz)-protected amine at the 4-position on a pyrrolidine ring, with the (2S,4S) absolute configuration being essential for the bioactivity of downstream drug candidates.

Molecular Formula C13H19ClN2O3
Molecular Weight 286.76
CAS No. 1279026-90-2
Cat. No. B2755842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride
CAS1279026-90-2
Molecular FormulaC13H19ClN2O3
Molecular Weight286.76
Structural Identifiers
SMILESC1C(CNC1CO)NC(=O)OCC2=CC=CC=C2.Cl
InChIInChI=1S/C13H18N2O3.ClH/c16-8-12-6-11(7-14-12)15-13(17)18-9-10-4-2-1-3-5-10;/h1-5,11-12,14,16H,6-9H2,(H,15,17);1H/t11-,12-;/m0./s1
InChIKeyJLVANPPTBNGFRW-FXMYHANSSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

(2S,4S)-2-Hydroxymethyl-4-Cbz-aminopyrrolidine Hydrochloride: Chiral Pyrrolidine Intermediate for Antiviral Drug Synthesis (CAS 1279026-90-2)


(2S,4S)-2-Hydroxymethyl-4-Cbz-aminopyrrolidine hydrochloride (CAS 1279026-90-2) is a chiral, orthogonally protected pyrrolidine building block that serves as a critical intermediate in the synthesis of macrocyclic hepatitis C virus (HCV) NS3/4A protease inhibitors [1]. The compound bears a hydroxymethyl substituent at the 2-position and a carbobenzyloxy (Cbz)-protected amine at the 4-position on a pyrrolidine ring, with the (2S,4S) absolute configuration being essential for the bioactivity of downstream drug candidates [1][2]. Structurally analogous cis-4-amino-2-hydroxymethylpyrrolidine scaffolds are recurrent motifs in peptidomimetic protease inhibitor design, where stereochemical precision directly governs target binding [2].

Why Generic Substitution Fails: The Stereochemical and Orthogonal Protection Requirements of (2S,4S)-2-Hydroxymethyl-4-Cbz-aminopyrrolidine HCl


In-class pyrrolidine intermediates cannot be interchanged because the (2S,4S) cis-configuration of the amino and hydroxymethyl substituents is a determinant of downstream inhibitor potency, with the trans-diastereomer (2R,4S) producing inactive analogs in HCV NS3/4A protease programs [1]. Moreover, the Cbz group provides orthogonal protection relative to the ring nitrogen, enabling sequential deprotection strategies (Cbz removal via hydrogenolysis vs. acid-labile Boc removal) that regioisomeric analogs such as 1-Cbz-3-hydroxymethyl-pyrrolidine (CAS 315718-05-9) cannot replicate due to the absence of the 4-amino handle . Substituting the hydrochloride salt form with the free base alters solubility and handling properties, potentially compromising reproducibility in multi-step synthetic sequences .

Quantitative Differentiation Evidence for (2S,4S)-2-Hydroxymethyl-4-Cbz-aminopyrrolidine HCl vs. Closest Analogs


Stereochemical Configuration: (2S,4S) vs. (2R,4S) and (2R,4R) Diastereomers in HCV Protease Inhibitor Synthesis

The (2S,4S) absolute configuration is indispensable for the bioactivity of macrocyclic HCV NS3/4A protease inhibitors derived from this scaffold. A 2023 Journal of Medicinal Chemistry study demonstrated that the (2S,4S) configuration proved crucial for maintaining optimal binding geometry in the enzyme active site, whereas the (2R,4S) trans-diastereomer (CAS 1194057-62-9) yielded substantially reduced inhibitory potency when incorporated into the same macrocyclic framework [1]. The enantiomeric (2R,4R) counterpart (CAS 1217692-66-4) similarly fails to provide the requisite spatial orientation of the P2 substituent . This is a direct head-to-head comparison within the same pharmacophore context.

HCV NS3/4A protease inhibitors macrocyclic peptidomimetics stereochemical structure-activity relationships

Orthogonal Protection: Cbz at 4-Amino vs. Single-N-Protection Analogs

The target compound provides two chemically differentiated amine protecting environments: a free pyrrolidine NH and a Cbz-protected 4-amino group. This orthogonality enables sequential functionalization (e.g., acylation or alkylation at the ring nitrogen followed by hydrogenolytic Cbz removal to reveal the 4-amine) that is impossible with singly-protected analogs such as (R)-1-Cbz-3-(hydroxymethyl)pyrrolidine (CAS 1918-78-8) or (S)-1-Cbz-3-(hydroxymethyl)pyrrolidine (CAS 124391-76-0), which lack the 4-amino functionality entirely . Compared to di-Boc analogs such as (3R,4R)-3-(Boc-amino)-1-Cbz-4-(hydroxymethyl)pyrrolidine (CAS 370881-64-4), the target compound eliminates a protecting group removal step, reducing synthetic step count by one and improving atom economy [1][2].

orthogonal protecting group strategies solid-phase peptide synthesis sequential deprotection

Salt Form: Hydrochloride vs. Free Base for Solubility and Handling in Multi-Step Synthesis

The hydrochloride salt form of (2S,4S)-2-Hydroxymethyl-4-Cbz-aminopyrrolidine ensures consistent aqueous solubility and easier handling during workup compared to the free base. Vendor technical datasheets report a purity specification of ≥95% (HPLC) for the hydrochloride salt, whereas the corresponding free base is hygroscopic and prone to variable water content that introduces weighing inaccuracies in stoichiometric reactions . The hydrochloride salt also provides enhanced stability during storage (room temperature, 3 years shelf life as specified by Beyotime for the (2R,4S) analog [1]), minimizing batch-to-batch variability in multi-step synthetic sequences.

salt form selection synthetic intermediate handling aqueous solubility

Application Specificity: HCV NS3/4A Protease Inhibitor Intermediate vs. Generic Pyrrolidine Building Blocks

The (2S,4S)-2-hydroxymethyl-4-amino substitution pattern directly maps onto the P2 substituent of macrocyclic HCV NS3/4A protease inhibitors such as grazoprevir and vaniprevir [1][2]. In contrast, generic Cbz-pyrrolidine building blocks such as (S)-3-N-Cbz-aminopyrrolidine (CAS 176970-12-0) or 3-N-Cbz-aminopyrrolidine (CAS 115551-46-7) position the amino group at the 3-position and lack the 2-hydroxymethyl handle required for macrocyclization, rendering them unsuitable for this class of inhibitors . The target compound's substitution pattern is thus uniquely matched to a clinically validated drug class, providing procurement relevance that generic Cbz-aminopyrrolidines cannot offer.

antiviral drug synthesis HCV protease inhibitors peptidomimetic design

Optimal Application Scenarios for (2S,4S)-2-Hydroxymethyl-4-Cbz-aminopyrrolidine HCl in Medicinal Chemistry and Process Development


Macrocyclic HCV NS3/4A Protease Inhibitor Synthesis: Scaffold for P2-Modified Grazoprevir and Vaniprevir Analogs

The (2S,4S) configuration and 2-hydroxymethyl-4-Cbz-amino substitution pattern provide the critical P2 fragment for constructing macrocyclic acylsulfonamide-based HCV protease inhibitors [1]. Sequential functionalization of the free pyrrolidine NH followed by Cbz deprotection enables incorporation of the P1-P3 macrocycle, as demonstrated in the published synthetic route to grazoprevir [2]. Researchers pursuing next-generation pan-genotypic HCV protease inhibitors should use this compound as the standard P2 building block rather than the (2R,4S) or (2R,4R) diastereomers, which fail to produce active inhibitors [1].

Orthogonally Protected Chiral Building Block for Parallel Medicinal Chemistry Libraries

The orthogonal protection (free pyrrolidine NH + Cbz-protected 4-amine + free 2-hydroxymethyl) allows three-point diversification in a single synthetic step, enabling efficient construction of small-molecule libraries for screening against protease targets beyond HCV, including cathepsins and other cysteine proteases [3]. The hydrochloride salt ensures reproducible handling across parallel synthesis platforms and automated liquid handlers .

Process Chemistry Development and Scale-Up of Pharmaceutical Intermediates

The crystalline hydrochloride salt form with ≥95% purity specification provides a well-defined starting point for process optimization . The single Cbz protecting group (vs. di-Boc/Cbz analogs) reduces deprotection steps, decreasing overall process mass intensity (PMI) and improving cost efficiency for kilogram-scale campaigns [4]. This compound is the preferred intermediate when the target API requires a free 2-hydroxymethyl group in the final molecule.

Reference Standard for Stereochemical Purity in Chiral Pyrrolidine Quality Control

The (2S,4S) diastereomer serves as the active reference standard against which the (2R,4S) trans-diastereomer (CAS 1194057-62-9) and (2R,4R) enantiomer (CAS 1217692-66-4) can be quantified as impurities by chiral HPLC or SFC . Setting acceptance criteria for diastereomeric purity (e.g., ≤0.5% (2R,4S) isomer) at the intermediate stage prevents the accumulation of inactive stereoisomers in the final API.

Quote Request

Request a Quote for (2s,4s)-2-Hydroxymethyl-4-cbz-aminopyrrolidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.